molecular formula C16H21ClO B14422829 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride CAS No. 85230-05-3

4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride

Cat. No.: B14422829
CAS No.: 85230-05-3
M. Wt: 264.79 g/mol
InChI Key: BZAQZVDKSWINPS-UHFFFAOYSA-N
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Description

4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C16H21ClO It is a derivative of cyclohexane, featuring a propylphenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride typically involves the reaction of 4-(4-Propylphenyl)cyclohexanone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the ketone is converted to the corresponding acyl chloride. The general reaction scheme is as follows:

4-(4-Propylphenyl)cyclohexanone+SOCl24-(4-Propylphenyl)cyclohexane-1-carbonyl chloride+SO2+HCl\text{4-(4-Propylphenyl)cyclohexanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(4-Propylphenyl)cyclohexanone+SOCl2​→4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions to reduce the acyl chloride to an alcohol.

    Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) leads to the formation of the carboxylic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Reduction: Formation of 4-(4-Propylphenyl)cyclohexanol.

    Hydrolysis: Formation of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid.

Scientific Research Applications

4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the synthesis of biologically active molecules for medicinal chemistry research.

    Industrial Applications: The compound is used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)cyclohexane-1-carbonyl chloride
  • 4-(4-Ethylphenyl)cyclohexane-1-carbonyl chloride
  • 4-(4-Butylphenyl)cyclohexane-1-carbonyl chloride

Uniqueness

4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride is unique due to the presence of the propyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

85230-05-3

Molecular Formula

C16H21ClO

Molecular Weight

264.79 g/mol

IUPAC Name

4-(4-propylphenyl)cyclohexane-1-carbonyl chloride

InChI

InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-7,14-15H,2-3,8-11H2,1H3

InChI Key

BZAQZVDKSWINPS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)Cl

Origin of Product

United States

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